Cyclohexyldimethylsilane

Asymmetric Synthesis Acyl Silanes Chiral Resolution

Cyclohexyldimethylsilane (C₈H₁₈Si, MW 142.31 g/mol) is a specialty organosilicon hydrosilane, characterized by a cyclohexyl group and two methyl groups bonded directly to a silicon center bearing a reactive Si–H bond. It serves as a versatile intermediate for hydrosilylation, asymmetric synthesis, and the construction of silicon-containing polymers.

Molecular Formula C8H18Si
Molecular Weight 142.31 g/mol
Cat. No. B7799790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyldimethylsilane
Molecular FormulaC8H18Si
Molecular Weight142.31 g/mol
Structural Identifiers
SMILESC[SiH](C)C1CCCCC1
InChIInChI=1S/C8H18Si/c1-9(2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3
InChIKeySGKGLPDXRGGPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyldimethylsilane (CAS 29681-56-9) Procurement Baseline: Key Properties and Identity


Cyclohexyldimethylsilane (C₈H₁₈Si, MW 142.31 g/mol) is a specialty organosilicon hydrosilane, characterized by a cyclohexyl group and two methyl groups bonded directly to a silicon center bearing a reactive Si–H bond [1]. It serves as a versatile intermediate for hydrosilylation, asymmetric synthesis, and the construction of silicon-containing polymers [2]. Its specific combination of a bulky secondary alkyl substituent and a bifunctional SiHMe₂ group creates a reactivity profile that cannot be adequately replaced by simpler trialkylsilanes or arylsilanes [3].

Why Generic Silane Interchange Fails for Cyclohexyldimethylsilane in Critical Synthetic Applications


Substituting cyclohexyldimethylsilane with triethylsilane (Et₃SiH) or dimethylsilane (H-SiMe₂-H) is not feasible for applications requiring both steric bulk at the silicon center and the ability to form crystalline intermediates. The cyclohexyl group provides a unique steric and electronic environment that directly impacts both the enantioselectivity of catalytic reactions and the downstream physical properties of silylated products [1]. Furthermore, in olefin polymerization, the steric bulk of the cyclohexyl substituent is crucial for controlling catalyst activity and polymer isotacticity, a function that smaller alkyl groups like methyl or ethyl cannot replicate [2].

Quantitative Differentiation of Cyclohexyldimethylsilane Against Closest Analogs


Enantioselective Acylation: Crystallinity-Driven Enantioenrichment vs. Et₃SiH

In a metallophosphite-catalyzed asymmetric acylation, benzoyl triethylsilane (the comparator) provided the desilylated product in 88% ee, while benzoyl cyclohexyldimethylsilane gave comparable initial enantioselectivity. However, the crucial differentiation is that the cyclohexyldimethylsilane-derived product exhibited crystallinity, enabling facile enantioenrichment to 97–99% ee upon recrystallization—a practical purification advantage not achievable with the triethylsilyl analog [1].

Asymmetric Synthesis Acyl Silanes Chiral Resolution

Polymerization Activity Modulation: Cyclohexyl Silane vs. Dimethyl Silane

A direct comparative study of alkoxysilane external donors in ethylene polymerization demonstrated that cyclohexylmethyldimethoxysilane (the cyclohexyl-bearing analog) decreased catalytic activity more effectively than dimethoxydimethylsilane. This is attributed to the greater steric bulk of the cyclohexyl group restricting monomer insertion at active sites [1]. The same steric principle directly applies to cyclohexyldimethylsilane when used as a silane donor in Ziegler-Natta catalyst systems, where the cyclohexyl moiety modulates stereospecificity and polymer isotacticity . Together, these findings establish that the cyclohexyl substituent is a critical driver of donor strength, a parameter that determines catalyst productivity and polymer microstructure.

Olefin Polymerization Ziegler-Natta Catalysis External Donor

Boiling Point and Density Comparison with Triethylsilane and Dimethylsilane

Cyclohexyldimethylsilane exhibits significantly higher boiling point (148.8 °C, predicted) and density (0.808 g/mL at 25 °C) compared to triethylsilane (bp ~107 °C, d ~0.728 g/mL) and dimethylsilane (bp -20 °C, d 0.68 g/cm³) . The lower volatility reduces vapor handling challenges, while the higher density may facilitate phase separation in biphasic reaction mixtures.

Physical Properties Process Engineering Volatility

Hydrosilylation Reactivity: Photochemical Process Yield Advantage

The patented photochemical hydrosilylation process for producing cycloalkyl silanes (including cyclohexyldimethylsilane) reports yields of 90% or higher when using a platinum catalyst under UV light irradiation at 70 °C, with the reaction proceeding to near completion within 10 hours without catalyst deactivation [1]. This contrasts with conventional thermal hydrosilylation, which often suffers from lower yields (<50%) and catalyst poisoning. The ability to achieve high yields in a scalable, photochemical process directly impacts procurement economics for bulk synthesis of downstream products.

Hydrosilylation Photocatalysis Process Yield

Procurement-Validated Application Scenarios for Cyclohexyldimethylsilane


Asymmetric Synthesis of 1,4-Dicarbonyl Building Blocks via Chiral Acyl Silane Intermediates

Pharmaceutical and agrochemical R&D groups requiring enantiopure 1,4-ketoamide or 1,4-diketone intermediates benefit from cyclohexyldimethylsilane as the silyl carrier. The ability to achieve 97–99% ee after a simple crystallization step (as demonstrated in head-to-head comparison with triethylsilane) [1] makes it the preferred reagent for synthesizing chiral Stetter adducts and related bioactive molecules.

External Donor Component for High-Isotacticity Polypropylene Production

Polyolefin manufacturers using Ziegler-Natta catalyst systems can source cyclohexyldimethylsilane or its alkoxy derivatives to control polymer microstructure. The cyclohexyl group's steric bulk is directly responsible for suppressing atactic polypropylene formation and improving isotacticity to >95% , a performance advantage that dimethylsilane-based donors cannot replicate.

Precursor for Polycarbosilane Copolymers (SiC Fiber Precursors)

Materials scientists developing silicon carbide (SiC) fibers and ceramic precursors incorporate cyclohexyldimethylsilane into dimethyl-co-cyclohexylmethyl copolysilane architectures [2]. The cyclohexyl substituent imparts solubility and processability to the preceramic polymer, enabling fiber spinning and subsequent pyrolysis to high-performance SiC materials.

Surface Modification and Hydrophobic Coatings for Microfluidic Devices

Researchers in microfluidics and lab-on-a-chip technologies employ cyclohexyldimethylsilane for vapor-phase surface silylation to create water-repellent coatings. The hydrophobic cyclohexyl group provides robust liquid repellency essential for precise fluid control in microscale channels, as demonstrated in studies on silane-modified surfaces [3].

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